molecular formula C15H23ClO2 B15161795 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane CAS No. 146321-34-8

2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane

Cat. No.: B15161795
CAS No.: 146321-34-8
M. Wt: 270.79 g/mol
InChI Key: FADIMKFUETXULH-UHFFFAOYSA-N
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Description

2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is a chemical compound with a complex structure that includes a chlorinated decenyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 10-chlorodec-9-en-7-yn-1-ol with oxane under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of oxane to form the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products Formed

Scientific Research Applications

2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(10-chlorodec-9-en-7-yn-1-yl)oxy]dimethylsilane
  • 2-(10-chlorodec-9-en-7-ynoxy)oxane

Uniqueness

2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane is unique due to its specific combination of a chlorinated decenyl group and an oxane ring, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

146321-34-8

Molecular Formula

C15H23ClO2

Molecular Weight

270.79 g/mol

IUPAC Name

2-(10-chlorodec-9-en-7-ynoxy)oxane

InChI

InChI=1S/C15H23ClO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h8,12,15H,1-2,4,6-7,9-11,13-14H2

InChI Key

FADIMKFUETXULH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCC#CC=CCl

Origin of Product

United States

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